Cas no 2227728-68-7 ((1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol)

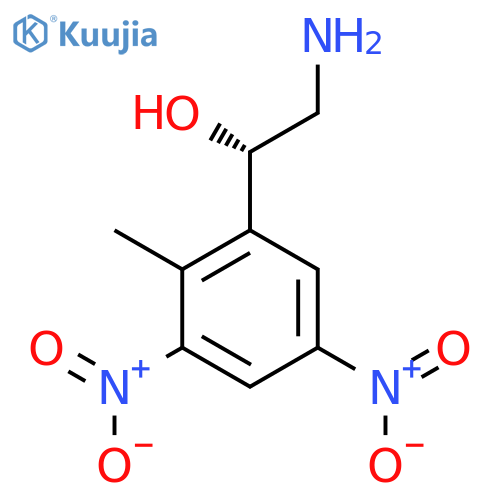

2227728-68-7 structure

商品名:(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol

- 2227728-68-7

- EN300-1796663

-

- インチ: 1S/C9H11N3O5/c1-5-7(9(13)4-10)2-6(11(14)15)3-8(5)12(16)17/h2-3,9,13H,4,10H2,1H3/t9-/m1/s1

- InChIKey: YZIPDGCVNFAUBV-SECBINFHSA-N

- ほほえんだ: O[C@H](CN)C1C=C(C=C(C=1C)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 241.06987046g/mol

- どういたいしつりょう: 241.06987046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 138Ų

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796663-0.05g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1796663-2.5g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 2.5g |

$3051.0 | 2023-09-19 | ||

| Enamine | EN300-1796663-10.0g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1796663-1g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1796663-0.5g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1796663-5.0g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 5g |

$4517.0 | 2023-06-02 | ||

| Enamine | EN300-1796663-0.1g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1796663-5g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 5g |

$4517.0 | 2023-09-19 | ||

| Enamine | EN300-1796663-1.0g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1796663-0.25g |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227728-68-7 | 0.25g |

$1432.0 | 2023-09-19 |

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2227728-68-7 ((1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量